molecular formula C10H9ClFN3O B2667047 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248694-51-0

2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2667047
CAS No.: 1248694-51-0
M. Wt: 241.65
InChI Key: KJQFIGAJZNSVRW-UHFFFAOYSA-N
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Description

2-[1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-chloro-4-fluorophenyl group at the N1 position and a hydroxymethyl (-CH2CH2OH) group at the C4 position. This structure combines halogenated aromatic and polar alcohol moieties, which are common in bioactive molecules. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), as evidenced by similar triazole derivatives prepared via click chemistry in the literature .

Key structural features:

  • Triazole ring: A 1,2,3-triazole core known for metabolic stability and hydrogen-bonding capacity.
  • Hydroxyethyl chain: Enhances solubility in polar solvents compared to non-polar analogs.

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-9-5-8(1-2-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFIGAJZNSVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Ethan-1-ol Group: This step involves the reaction of the triazole derivative with an appropriate reagent to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Triazoles are known for their pharmacological properties, and this specific compound has been investigated for its potential as an anticancer agent. Studies have shown that triazole derivatives can inhibit various cancer cell lines by interfering with critical signaling pathways.

Case Study: Anticancer Activity

A notable study demonstrated that a related triazole derivative significantly suppressed breast cancer cell growth by blocking the Notch-Akt signaling pathways. This suggests that compounds like 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol could exhibit similar effects, potentially leading to new therapeutic options for cancer treatment .

Agricultural Applications

Triazole compounds are also recognized for their fungicidal properties. The application of triazoles in agriculture primarily focuses on their use as fungicides to protect crops from fungal infections.

Efficacy Against Fungal Pathogens

Research indicates that triazole derivatives can effectively inhibit the growth of various fungal pathogens. Their mechanism typically involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.

Material Science Applications

In addition to biological applications, triazoles have been explored in material science for their unique properties. They can be utilized in synthesizing polymers and nanomaterials with specific functionalities.

Synthesis of Functional Polymers

Triazole compounds can act as cross-linking agents in polymer chemistry, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Potential anticancer agent; inhibits cancer cell growthBlocks Notch-Akt signaling; induces apoptosis in cancer cells
Agriculture Used as fungicides to protect crops from fungal infectionsEffective against various fungal pathogens; disrupts ergosterol synthesis
Material Science Utilized in synthesizing functional polymers and nanomaterialsEnhances thermal stability and mechanical strength; applicable in electronics and coatings

Mechanism of Action

The mechanism of action of 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The presence of the triazole ring and the chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol with analogous triazole derivatives, focusing on structural variations, physicochemical properties, and reported bioactivity.

Compound Name Structural Differences Molecular Formula Key Properties/Applications References
[1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol Methanol (-CH2OH) vs. ethanol (-CH2CH2OH) substituent C9H7ClFN3O Higher polarity; potential precursor for prodrugs or esters
2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one Chloro-ethanone (-COCH2Cl) vs. hydroxyethyl substituent C10H7ClFN3O Ketone group increases electrophilicity; used in cross-coupling reactions
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one Trifluoroethanone (-COCF3) and methyl group on aryl ring C11H7ClF3N3O Electron-withdrawing CF3 group enhances stability; lower solubility in polar solvents
1-{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol Quinoline-methyl substituent added C14H12ClN3O Expanded π-system improves DNA intercalation potential; tested in anticancer screens
(E)-2-[1-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol Schiff base linkage with methoxyphenol C18H16ClN3O2 Demonstrated cytotoxicity (IC50 = 78.9 µM) against A549 lung cancer cells

Substituent Effects on Bioactivity

  • Halogenated aryl groups: The 3-chloro-4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to non-halogenated analogs. For example, Schiff base-linked triazoles with chlorophenyl groups showed moderate anticancer activity (IC50 = 45.1–78.9 µM) .
  • Hydroxyethyl vs.

Physicochemical Properties

  • LogP predictions: The hydroxyethyl substituent reduces logP compared to chloro-ethanone or trifluoroethanone derivatives, suggesting better solubility in biological matrices.
  • Thermal stability : Halogenated aryl groups generally improve thermal stability, as seen in analogs characterized via X-ray crystallography .

Biological Activity

The compound 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethanol
  • Molecular Formula : C10H10ClF N3O

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound has shown promising results against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC) Reference
Candida albicans0.0156 μg/mL
Cryptococcus neoformans0.0312 μg/mL
Trichophyton rubrum0.0625 μg/mL

In comparative studies, some triazole derivatives exhibited antifungal activities significantly higher than fluconazole, demonstrating the potential of this compound in treating fungal infections.

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has also been documented. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus0.125
Escherichia coli0.250

These findings suggest that modifications in the triazole structure can lead to enhanced antibacterial properties.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. In vitro assays have indicated that certain structural modifications can lead to significant cytotoxic effects against cancer cell lines:

Cancer Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)8.7

These results highlight the potential of triazole derivatives as candidates for anticancer drug development.

Case Study 1: Antifungal Efficacy

A study evaluated the efficacy of a series of triazole derivatives including the target compound against Candida albicans using a mouse model. Results indicated that administration at doses of 50 mg/kg resulted in a significant reduction in fungal load compared to control groups, suggesting effective systemic absorption and activity against systemic fungal infections .

Case Study 2: Anticancer Properties

In a recent investigation into the anticancer properties of triazole derivatives, researchers synthesized a library of compounds and evaluated their cytotoxicity against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Q & A

Q. What are the recommended synthetic routes for 2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. A common approach involves reacting 3-chloro-4-fluoroaniline-derived azides with propargyl alcohol derivatives under mild conditions (room temperature, aqueous/organic biphasic systems). Optimization includes adjusting catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) and monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) . Post-reduction of intermediate ketones (e.g., using NaBH₄) may require controlled pH and temperature to avoid side reactions .

Q. What safety precautions are necessary when handling this compound?

Based on structural analogs, the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles .
  • Conducting reactions in fume hoods due to potential volatile byproducts .
  • Disposal via certified hazardous waste services, as halogenated aromatic byproducts may persist in the environment .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm regioselectivity of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and hydroxyl group presence .
  • XRD : Resolve ambiguities in stereochemistry or crystal packing, especially if biological activity is conformation-dependent .
  • HPLC-MS : Verify purity (>95%) and detect trace impurities from click chemistry side reactions (e.g., unreacted azides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts often arise from solvent effects or hydrogen bonding. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., hydroxyl proton exchange) .
  • DFT Calculations : Compare computed chemical shifts (using B3LYP/6-31G* basis sets) with experimental data to validate tautomeric forms .
  • 2D-COSY/NOESY : Resolve overlapping signals in crowded aromatic regions .

Q. What methodologies are effective in studying the biological activity of this compound?

  • Enzyme Inhibition Assays : Screen against targets like cytochrome P450 or fungal lanosterol demethylase (CYP51), given structural similarity to antifungal triazoles. Use microsomal preparations and monitor activity via UV-Vis (e.g., depletion of NADPH at 340 nm) .
  • Molecular Docking : Employ AutoDock Vina to predict binding affinity to proteins with conserved triazole-binding pockets (e.g., estrogen receptors) .

Q. How to troubleshoot low yields in the click chemistry synthesis of the triazole ring?

Low yields (<50%) may result from:

  • Oxygen Inhibition : Degas solvents (e.g., DMF/H₂O) with N₂ to prevent Cu(I) oxidation .
  • Steric Hindrance : Replace bulky alkynes with propargyl ethers to enhance reactivity .
  • Byproduct Formation : Add scavengers (e.g., Amberlyst® A21 resin) to sequester excess azides .

Q. What strategies validate the compound's stability under different experimental conditions?

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C suggests thermal stability for melt-based formulations) .

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